2-Octadecylphenol
Description
Properties
IUPAC Name |
2-octadecylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h18-19,21-22,25H,2-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKLZYTQVZTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551170 | |
| Record name | 2-Octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25401-87-0 | |
| Record name | 2-Octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Octadecylphenol
Catalytic Alkylation Reactions for Phenol (B47542) Functionalization
The alkylation of phenols with olefins is a well-established acid-catalyzed reaction. acs.org In the case of 2-octadecylphenol synthesis, this typically involves the reaction of phenol with 1-octadecene. The choice of catalyst plays a crucial role in the efficiency and selectivity of this transformation. Both homogeneous and heterogeneous catalytic systems have been investigated for this purpose.
Homogeneous Catalysis in this compound Synthesis
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase. chemistrystudent.comsavemyexams.com In the context of phenol alkylation, traditional homogeneous catalysts include Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride. amazonaws.comgoogle.com
One notable example of homogeneous catalysis for ortho-alkylation of phenols involves the use of metal phenoxide catalysts. For instance, aluminum phenoxide, formed in situ from phenol and an aluminum source, can facilitate the selective introduction of alkyl groups at the ortho position. amazonaws.comgoogle.com This is because the aluminum bonds to the phenolic oxygen, which directs the incoming electrophile (the alkyl group from the alkene) to the adjacent ortho positions. amazonaws.com This method has been shown to be effective for the reaction of phenol with various olefins. google.com
Another approach in homogeneous catalysis involves the use of transition metal complexes. For example, a rhenium complex, Re₂(CO)₁₀, has been demonstrated to catalyze the regioselective alkylation of phenols with terminal alkenes, yielding monoalkylated products. researchgate.netnih.gov These reactions can be tuned to favor either ortho or para substitution. nih.gov
While homogeneous catalysts can offer high activity and selectivity, they often present challenges in terms of catalyst separation from the product mixture and subsequent recycling, which can lead to environmental and economic concerns. whiterose.ac.uk
Heterogeneous Catalysis and Solid Acid Catalysts for Alkylphenol Production
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts, which exist in a different phase from the reactants, typically as a solid. savemyexams.comlibretexts.org Solid acid catalysts are particularly prominent in industrial phenol alkylation processes due to their ease of separation, reusability, and reduced environmental impact. whiterose.ac.ukrsc.org
A variety of solid acid catalysts have been investigated for the alkylation of phenol with long-chain alkenes like 1-octene (B94956) and 1-octadecene. acs.orgfigshare.com These include:
Zeolites: These are microporous aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like Beta (BEA), Mordenite (MOR), and ZSM-5 (MFI) have been studied for phenol alkylation. figshare.com The shape-selective nature of zeolites can influence the product distribution, with pore size being a key factor in determining the selectivity for mono- or di-alkylated products. figshare.com
Amorphous Silica-Alumina (ASA): These materials possess both Brønsted and Lewis acid sites and are active catalysts for phenol alkylation. figshare.comconfex.com Silicated ASA catalysts have shown potential for influencing monoalkylated product selectivity. figshare.com
Solid Phosphoric Acid (SPA): This catalyst has also been employed for phenol alkylation, leading to a mixture of alkylphenols and phenyl ethers. acs.orgfigshare.com
The primary side reaction in these processes is often olefin oligomerization. acs.orgfigshare.com Research has shown that large-pore zeolites like FAU and BEA are highly active for phenol alkylation. confex.com The choice of catalyst can also influence the reaction pathway, with some catalysts favoring C-alkylation (formation of alkylphenols) while others may promote O-alkylation (formation of phenyl ethers). amazonaws.comconfex.com
A study on the alkylation of phenol with 1-octene using various solid acid catalysts at 200°C showed that all tested catalysts were active but generally exhibited low initial selectivity towards the ortho-isomer, o-octylphenol. acs.orgfigshare.com
Table 1: Comparison of Solid Acid Catalysts in Phenol Alkylation with 1-Octene This table is generated based on findings from studies on phenol alkylation with 1-octene, a shorter-chain analogue of 1-octadecene, to provide illustrative data on catalyst performance.
| Catalyst Type | Key Characteristics | Observed Selectivity/Activity | Reference |
| Zeolites (BEA, MOR, MFI) | Microporous, shape-selective | Active for alkylation; selectivity correlated to pore size. figshare.com | figshare.com |
| Amorphous Silica-Alumina (ASA) | Brønsted and Lewis acidity | Active; monoalkylated product selectivity may be influenced by surface silication. figshare.com | figshare.com |
| Solid Phosphoric Acid (SPA) | Strong Brønsted acid | Active; produces a mixture of alkylphenols and phenyl ethers. acs.orgfigshare.com | acs.orgfigshare.com |
| Anatase TiO₂ | Lewis and Brønsted acid sites | Catalyzes nucleophilic α-C alkylation of phenols with alcohols, showing high selectivity to linear alkylphenols. nih.gov | nih.gov |
Regioselectivity Control in Phenol Alkylation
Controlling the position of alkylation on the phenol ring is a significant challenge. While para-alkylation is often thermodynamically favored, the synthesis of this compound requires high selectivity for the ortho position.
Several strategies have been developed to enhance ortho-selectivity:
Catalyst Design: The use of catalysts that can form a complex with the phenolic hydroxyl group, such as aluminum phenoxide, can direct the alkylating agent to the ortho position. amazonaws.comwhiterose.ac.uk Similarly, silica (B1680970) gel supported aluminum phenolate (B1203915) catalysts have demonstrated ortho-selectivity for the initial alkylation step. whiterose.ac.uk
Reaction Conditions: Varying reaction parameters such as temperature, catalyst loading, and the method of adding the alkene can influence the selectivity of the second alkylation, allowing for the tuning of the final product distribution. whiterose.ac.uk
Directing Groups: While not always ideal due to additional synthesis and removal steps, the use of directing groups on the phenolic hydroxyl can effectively steer alkylation to the ortho position. rsc.org
H-Bond-Template Mechanism: Under certain conditions, particularly with acidic promoters, a mechanism involving hydrogen bonding between the phenol and the alkene can promote ortho-regioselective monoalkylation. rsc.org
Advanced Synthetic Pathways for Selective this compound Isomer Formation
Beyond traditional Friedel-Crafts alkylation, advanced synthetic methodologies are being explored to achieve higher selectivity for the this compound isomer. One promising approach involves the nucleophilic α-C alkylation of phenols with alcohols catalyzed by anatase TiO₂. nih.gov This method has shown high selectivity for the formation of linear alkylphenols, which is particularly relevant for synthesizing this compound from phenol and 1-octadecanol. nih.gov This catalytic system operates through the formation of a Ti=Cα intermediate on the catalyst surface, leading to selective substitution at the ortho C-H bond of the phenol. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of alkylphenols. nih.govmdpi.comepa.gov Key aspects of green chemistry relevant to this compound production include the use of safer solvents, energy efficiency, and the use of renewable feedstocks. epa.gov
Solvent-Free and Reduced-Solvent Methodologies
A significant focus of green synthesis is the reduction or elimination of volatile and often toxic organic solvents. nih.govbeilstein-journals.org Several approaches are being investigated for the synthesis of alkylphenols under solvent-free or reduced-solvent conditions:
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. rsc.org Mechanochemical methods, such as ball milling, offer a promising avenue for solvent-free synthesis. rsc.orgrsc.orgmdpi.com
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign alternatives such as water or supercritical fluids like carbon dioxide is encouraged. nih.govmdpi.com Supercritical CO₂ is non-toxic, non-flammable, and readily available, making it an attractive solvent for various chemical processes. mdpi.com
Ionothermal Synthesis: This method utilizes low-melting metal halide (hydrate) salts as both the catalyst and the solvent, eliminating the need for traditional organic solvents. chemrxiv.org
The development of "greener" catalyst preparation methods, such as reducing the amount of solvent used in catalyst synthesis, has also been shown to be effective without compromising the catalyst's activity and selectivity. whiterose.ac.uk
Energy-Efficient Synthesis Protocols (e.g., Ultrasound-Assisted Reactions)
The pursuit of sustainable chemical manufacturing has driven the adoption of energy-efficient synthesis protocols, with ultrasound-assisted reactions emerging as a prominent green chemistry technique. sustainability-directory.comnumberanalytics.com This approach utilizes high-frequency sound waves to activate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. beilstein-journals.orgnumberanalytics.commdpi.com The underlying principle of sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. numberanalytics.comyjcorp.co.kr This collapse generates localized hotspots with extremely high temperatures and pressures, which can enhance the reactivity of chemical species. numberanalytics.comyjcorp.co.kr
While specific research detailing the direct ultrasound-assisted synthesis of this compound is not extensively documented, the successful application of this energy-efficient method in the synthesis of structurally related long-chain alkylphenols provides a strong precedent. A notable example is the synthesis of 3,6-dimethoxy-2-octadecylphenol, which demonstrates the viability of ultrasound in facilitating the key bond-forming reactions required to attach a long alkyl chain to a phenol derivative. asianpubs.org
Research Findings: Ultrasound-Assisted Wittig Reaction for 2-Alkylphenol Synthesis
A study on the synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones utilized an ultrasound-assisted Wittig reaction as a key step to produce various 3,6-dimethoxy-2-alkylphenols. asianpubs.org This method provides a template for the energy-efficient synthesis of compounds structurally similar to this compound. The reaction involves the ultrasound-assisted Wittig reaction of an alkyltriphenyl phosphonium (B103445) bromide with a substituted benzaldehyde (B42025) in a basic aqueous solution, followed by reduction. asianpubs.org
In the case of the octadecyl derivative, octadecyltriphenylphosphonium bromide was reacted with 2-hydroxy-3,6-dimethoxybenzaldehyde (B1609577) under ultrasound irradiation. The subsequent reduction of the intermediate yielded 3,6-dimethoxy-2-octadecylphenol as a white solid. asianpubs.org This sonochemical approach highlights a significant advancement in creating long-chain alkylphenols by harnessing the energy of ultrasound to drive the reaction efficiently.
The table below summarizes the key aspects of the synthesis of the octadecylphenol derivative as described in the study. asianpubs.org
| Parameter | Details |
| Target Compound | 3,6-Dimethoxy-2-octadecylphenol |
| Key Reaction Type | Ultrasound-Assisted Wittig Reaction |
| Starting Materials | Octadecyltriphenylphosphonium bromide, 2-hydroxy-3,6-dimethoxybenzaldehyde |
| Reaction Conditions | Basic aqueous solution, Ultrasound irradiation |
| Subsequent Step | Reduction with Na/n-BuOH |
| Product Form | White solid |
| Melting Point | 50-51 ºC |
This research demonstrates that ultrasound is a powerful tool for promoting the synthesis of complex phenolic compounds with long alkyl chains, offering a more sustainable and efficient alternative to traditional thermal methods. The principles of this approach could foreseeably be adapted for the direct synthesis of this compound.
Design, Synthesis, and Structural Elucidation of 2 Octadecylphenol Derivatives
Strategies for Functionalization of the Phenolic Moiety
The phenolic hydroxyl group and the aromatic ring of 2-octadecylphenol are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.
Etherification and Esterification Reactions
Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) would yield the corresponding 2-octadecylphenyl ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 reaction. masterorganicchemistry.com
Esterification of the phenolic hydroxyl group is another common functionalization strategy. Direct esterification with carboxylic acids is generally not efficient for phenols. chemguide.co.uk More effective methods involve the use of more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. chemguide.co.ukchemguide.co.uk For example, reacting this compound with an acyl chloride (RCOCl) would lead to the formation of the corresponding 2-octadecylphenyl ester. youtube.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
A representative scheme for these reactions is shown below:
| Reaction | Reagents and Conditions | Product |
| Etherification | This compound, Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | 1-Alkoxy-2-octadecylbenzene |
| Esterification | This compound, Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | 2-Octadecylphenyl ester |
Halogenation and Nitration Approaches
Halogenation of this compound, an electrophilic aromatic substitution, is expected to be influenced by the directing effects of both the hydroxyl and the octadecyl groups. The hydroxyl group is a strongly activating ortho-, para-director, while the alkyl group is a weakly activating ortho-, para-director. Due to the steric hindrance from the long octadecyl chain at the ortho position, substitution is likely to be favored at the para position (position 4) and the other ortho position (position 6) relative to the hydroxyl group. orgoreview.com Halogenation can be carried out using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst or in a suitable solvent. mt.comlibretexts.orgbyjus.com For bromination, reagents like N-bromosuccinimide (NBS) can also be employed. orgoreview.com
Nitration of phenols is a well-established electrophilic aromatic substitution reaction. dergipark.org.tr For long-chain alkylphenols, direct nitration with nitric acid can lead to the formation of nitro derivatives. google.com The reaction conditions, such as the concentration of nitric acid and the presence of a co-acid like sulfuric acid, can be tuned to control the degree of nitration. The regioselectivity of the nitration of this compound would again be dictated by the directing effects of the hydroxyl and alkyl groups, with substitution anticipated at the positions ortho and para to the hydroxyl group. researchgate.net Using milder nitrating agents or specific catalysts can enhance the regioselectivity, favoring the formation of either ortho- or para-nitrophenols. dergipark.org.trresearchgate.net
Tailoring the Alkyl Chain in this compound Analogues
Modification of the long alkyl chain in this compound provides another avenue for creating structural diversity and fine-tuning the physicochemical properties of the resulting analogues.
Variation in Alkyl Chain Length and Branching
The synthesis of 2-alkylphenols with varying alkyl chain lengths and branching can be achieved through Friedel-Crafts alkylation of phenol (B47542). wikipedia.orgnih.govmt.com This reaction involves the alkylation of phenol with an appropriate alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3) or a Brønsted acid. mt.comresearchgate.net To synthesize this compound analogues, one could use different long-chain alkenes or alkyl halides in the Friedel-Crafts reaction with phenol. The regioselectivity of the alkylation (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions. For instance, the use of certain catalysts can favor the formation of the ortho-isomer. google.com
A general representation of the synthesis of 2-alkylphenols via Friedel-Crafts alkylation is as follows:
| Alkylating Agent | Catalyst | Product |
| Long-chain alkene (e.g., 1-octadecene) | Lewis Acid (e.g., AlCl3) or Brønsted Acid | This compound and 4-Octadecylphenol |
| Long-chain alkyl halide (e.g., 1-chlorooctadecane) | Lewis Acid (e.g., FeCl3) | This compound and 4-Octadecylphenol |
Introduction of Unsaturations and Functional Groups
Introducing unsaturations, such as double bonds, into the alkyl chain of this compound can be a challenging synthetic task. wikipedia.org One potential strategy could involve the synthesis of a 2-alkenylphenol followed by chain extension. Alternatively, functionalization of the terminal end of the octadecyl chain could be a viable route. For example, a terminal halide could be introduced and then subjected to elimination reactions to create a double bond.
The introduction of functional groups into the long alkyl chain can be accomplished through various synthetic transformations. For instance, a terminal alkene could be subjected to hydroboration-oxidation to introduce a hydroxyl group or to ozonolysis to yield a carboxylic acid. The presence of a terminal functional group would open up possibilities for further derivatization, such as esterification or amidation, to create a diverse range of this compound analogues with tailored functionalities. libretexts.org
Multicomponent Reactions in Derivative Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.orgwikipedia.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that could potentially be applied to the synthesis of this compound derivatives. wikipedia.orgorganic-chemistry.orgillinois.eduresearchgate.netorganic-chemistry.orgnih.govnih.gov
In a hypothetical Ugi reaction , this compound could potentially act as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to form a complex α-acylamino carboxamide derivative incorporating the 2-octadecylphenoxy moiety. wikipedia.orgorganic-chemistry.orgnih.govnih.gov
Similarly, in a Passerini reaction , this compound could serve as the carboxylic acid surrogate, reacting with an aldehyde (or ketone) and an isocyanide to yield an α-acyloxy carboxamide derivative. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov
The application of these MCRs to this compound would enable the rapid generation of libraries of complex derivatives with a high degree of structural diversity, which could be valuable for screening in various applications.
Advanced Spectroscopic and Spectrometric Characterization of Derivatives for Structural Proof
The structural verification of synthesized this compound derivatives is a critical step, accomplished through a synergistic application of modern analytical methods. This section details the application of NMR, FT-IR, and MS for the unambiguous confirmation of their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectra of this compound derivatives, the signals corresponding to the long octadecyl chain are typically observed in the upfield region. The terminal methyl group (CH₃) protons usually appear as a triplet around δ 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet, with the bulk of these signals resonating around δ 1.25 ppm. The methylene group attached directly to the aromatic ring (Ar-CH₂) is deshielded and appears further downfield.
The aromatic protons exhibit characteristic chemical shifts and coupling patterns that are indicative of the substitution on the benzene (B151609) ring. For a this compound derivative, the aromatic protons typically resonate in the region of δ 6.7-7.3 ppm. The introduction of further substituents on the aromatic ring will alter these chemical shifts and coupling constants, providing clear evidence of the substitution pattern. For example, the introduction of an electron-withdrawing group will generally shift the signals of nearby protons downfield.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon of the terminal methyl group of the octadecyl chain is found at approximately δ 14.1 ppm. The methylene carbons of the chain appear in the range of δ 22.7-31.9 ppm. The carbon atom of the methylene group attached to the aromatic ring is observed around δ 30-35 ppm. The aromatic carbons resonate in the downfield region of δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) is typically found in the more downfield portion of this range, often around δ 155 ppm. The chemical shifts of the aromatic carbons are also sensitive to the nature and position of other substituents.
Table 1: Representative ¹H NMR Spectral Data for a Hypothetical 2-Octadecyl-4-nitrophenol Derivative This table is illustrative and based on general chemical shift principles for similar structures.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Alkyl Chain | ~0.88 | t | 3H | -CH₃ |
| Alkyl Chain | ~1.25 | m | 32H | -(CH₂)₁₆- |
| Alkyl Chain | ~2.60 | t | 2H | Ar-CH₂- |
| Aromatic | ~6.90 | d | 1H | Ar-H |
| Aromatic | ~7.95 | dd | 1H | Ar-H |
| Aromatic | ~8.10 | d | 1H | Ar-H |
| Phenolic | ~10.5 | s | 1H | -OH |
Table 2: Representative ¹³C NMR Spectral Data for a Hypothetical 2-Octadecyl-4-nitrophenol Derivative This table is illustrative and based on general chemical shift principles for similar structures.
| Carbon Type | Chemical Shift (δ, ppm) |
| -CH₃ | ~14.1 |
| -(CH₂)n- | ~22.7 - 31.9 |
| Ar-CH₂- | ~31.0 |
| Aromatic C-H | ~115, 125, 126 |
| Aromatic C-NO₂ | ~141 |
| Aromatic C-C | ~130 |
| Aromatic C-OH | ~160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of chemical bonds.
For this compound derivatives, the FT-IR spectrum will invariably show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the long octadecyl chain is confirmed by strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups. nanobioletters.com
The aromatic nature of the compound is indicated by C=C stretching vibrations within the benzene ring, which typically appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations of the aromatic ring can be observed in the 750-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern of the ring. The C-O stretching vibration of the phenol is usually found around 1200-1260 cm⁻¹.
Derivatization of the this compound will introduce new characteristic absorption bands. For example, the formation of an ester derivative would result in a strong C=O stretching band around 1735-1750 cm⁻¹. The introduction of a nitro group would give rise to strong asymmetric and symmetric stretching vibrations around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Table 3: Characteristic FT-IR Absorption Bands for this compound and its Derivatives This table is illustrative and based on established group frequencies.
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Alkyl C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Phenolic C-O | 1200 - 1260 | Stretching |
| Nitro N=O (if present) | 1500 - 1570 & 1300 - 1370 | Asymmetric & Symmetric Stretching |
| Ester C=O (if present) | 1735 - 1750 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, which corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
The fragmentation of the molecular ion provides valuable structural information. For this compound derivatives, a common fragmentation pathway is the cleavage of the alkyl chain. This results in a series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups. A prominent peak is often observed due to the benzylic cleavage, which is the breaking of the bond between the first and second carbon atoms of the alkyl chain attached to the aromatic ring. This leads to the formation of a stable benzylic carbocation.
Another characteristic fragmentation is the loss of the alkyl chain, leading to a fragment corresponding to the substituted hydroxyphenyl moiety. Fragmentation of the aromatic ring itself can also occur, though it is generally less favorable due to the stability of the aromatic system. The specific fragmentation pattern will be influenced by the nature and position of other substituents on the aromatic ring. For example, in the case of a nitrophenol derivative, fragments corresponding to the loss of NO₂ or NO may be observed. researchgate.net
Table 4: Predicted Key Mass Spectrometric Fragments for a Hypothetical 2-Octadecyl-4-bromophenol Derivative This table is illustrative and based on common fragmentation patterns of alkylphenols.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ & [M+2]⁺ | Intact Molecular Ion | Ionization |
| [M-C₁₇H₃₅]⁺ | [HOC₆H₃(Br)CH₂]⁺ | Benzylic cleavage |
| [M-C₁₈H₃₇]⁺ | [HOC₆H₃(Br)]⁺ | Loss of the entire alkyl chain |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring |
| 94 | [C₆H₅OH]⁺ | Rearrangement and fragmentation |
Chemical Reactivity, Reaction Mechanisms, and Kinetics of 2 Octadecylphenol
Elucidation of Elementary Reaction Steps and Intermediates
Phenols are known to participate in a variety of chemical transformations. For 2-Octadecylphenol, these primarily include reactions characteristic of phenols:
Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is a strongly activating and ortho, para-directing substituent. In this compound, the octadecyl group occupies one ortho position. Therefore, EAS reactions are expected to occur preferentially at the para position and the remaining ortho position (position 6). The large, sterically demanding octadecyl chain may influence regioselectivity, potentially favoring substitution at the less hindered para position. Typical EAS mechanisms involve the formation of a sigma complex (arenium ion) intermediate, which is a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity.
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo deprotonation to form a phenoxide anion, which is a more potent nucleophile than the neutral phenol (B47542). This facilitates reactions such as etherification and esterification.
Detailed elementary reaction steps and specific intermediates for transformations involving this compound have not been extensively documented in the provided search results.
Influence of Reaction Conditions on Selectivity and Rate
The rate and selectivity of reactions involving this compound are expected to be modulated by various environmental and reaction parameters, consistent with general organic chemistry principles.
Solvents play a critical role by influencing reactant solubility, stabilizing transition states, and affecting reaction mechanisms.
Polar Solvents: Polar protic solvents (e.g., alcohols) can form hydrogen bonds with the phenolic hydroxyl group, potentially influencing the acidity of the proton and the nucleophilicity of the phenoxide ion. Polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate charged intermediates and transition states, often accelerating reactions that proceed via polar mechanisms. The long octadecyl chain will enhance solubility in less polar organic solvents.
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are less effective at stabilizing polar species. However, this compound's significant nonpolar character due to the octadecyl chain would ensure good solubility in these media, potentially favoring reactions where nonpolar interactions are important.
Specific quantitative data on solvent effects for this compound was not identified in the provided search results.
The rate of chemical reactions is generally sensitive to temperature and, to a lesser extent, pressure.
Temperature: Reaction rates typically increase with temperature, as described by the Arrhenius equation. Higher temperatures provide the necessary activation energy for reactions to proceed and increase the frequency of effective molecular collisions.
Pressure: For reactions occurring in solution, pressure typically has a less pronounced effect on reaction rates compared to temperature, unless there is a significant change in volume between the reactants and the transition state.
Specific kinetic studies detailing the temperature or pressure dependence of this compound's reactions were not found in the provided search results.
Oxidation and Radical Reaction Pathways
Phenols are known to be susceptible to oxidation, a process that can involve the phenolic hydroxyl group and the aromatic ring.
Oxidation: The phenolic hydroxyl group can undergo hydrogen atom abstraction, leading to the formation of a resonance-stabilized phenoxy radical. This radical can then participate in further reactions, such as coupling or disproportionation. Oxidation of the aromatic ring can also occur, potentially leading to quinone-like structures. The long octadecyl chain might offer some steric shielding to the aromatic ring, potentially influencing the accessibility of reactive sites.
Radical Reactions: The relative lability of the phenolic hydrogen atom makes phenols effective hydrogen atom donors, a property central to their antioxidant activity. In the presence of radicals, this compound could act as a radical scavenger, forming a phenoxy radical.
Specific oxidation pathways and radical reaction mechanisms for this compound were not detailed in the provided search results.
Computational Predictions of Reactivity and Reaction Barriers
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting and understanding chemical reactivity. These methods can elucidate:
Reaction Mechanisms: By modeling potential energy surfaces, computational studies can reveal favored reaction pathways and identify transition states.
Substituent Effects: Calculations can quantify how substituents, such as the octadecyl group, influence electron distribution, frontier molecular orbital energies (HOMO/LUMO), and ultimately, reactivity and regioselectivity.
Activation Energies: Determining activation energy barriers is crucial for understanding reaction kinetics and predicting reaction rates.
While computational studies are commonly applied to phenolic compounds, specific computational predictions or detailed analyses of the reactivity or reaction barriers for this compound were not found in the provided search results.
Data Table
Specific quantitative research findings, such as determined rate constants, activation energies, reaction yields under varied conditions, or detailed computational energy barriers for this compound, were not identified in the provided search results. Therefore, a data table populated with specific research findings for this compound cannot be generated.
Compound List
this compound
References
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Molecular Interactions Involving 2 Octadecylphenol
Intermolecular Forces and Self-Assembly Phenomena
The self-assembly of 2-Octadecylphenol is driven by a combination of non-covalent interactions. The process is a classic example of crystallization in two dimensions, where the final structure depends on the balance between intermolecular forces. nih.gov The hydroxyl group of the phenol (B47542) ring and the extensive octadecyl chain are the primary drivers of these interactions.
The defining feature of the phenolic group is its ability to participate in hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor (donating the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This directional and specific interaction is a strong driver for molecular assembly. nih.govrsc.org In the case of this compound, these interactions lead to the formation of ordered networks. Phenol and its derivatives are known to form complexes and self-associates where hydrogen bonding is the primary stabilizing force. scirp.orgmdpi.com The formation of these hydrogen-bonded chains or cyclic structures is a critical factor in the organization of this compound molecules in both solid and liquid states. The process involves each participating molecule being linked to others, creating a stable, lower-energy supramolecular architecture. mdpi.com
Complementing the hydrogen bonds are two other significant non-covalent forces: van der Waals forces and π-stacking interactions.
Van der Waals Forces: The long, saturated octadecyl -(C₁₈H₃₇) tail of the molecule is incapable of hydrogen bonding or strong electrostatic interactions. Its behavior is dominated by weaker van der Waals forces, specifically London dispersion forces. These forces, which arise from temporary fluctuations in electron density, are cumulative and become significant over the length of the long alkyl chain. rsc.org These interactions are the primary reason for the association of the non-polar tails, driving them to pack closely together to minimize contact with polar environments.
π-Stacking Interactions: The aromatic phenol ring allows for π-stacking, an interaction between the electron clouds of adjacent aromatic systems. rsc.orgmdpi.com These interactions are crucial for the organization of aromatic molecules in materials and biological systems. scirp.org For substituted phenols like this compound, the geometry of this stacking is influenced by the bulky alkyl group. The ortho-position of the octadecyl chain creates significant steric hindrance, making a perfectly cofacial "sandwich" arrangement energetically unfavorable. Instead, a parallel-displaced or offset stacking geometry is more likely, where the rings are shifted relative to one another to reduce steric repulsion while maintaining attractive dispersion forces. chemrxiv.org This is a common motif in substituted aromatic systems where Pauli repulsion and London dispersion guide the geometric preferences. digitellinc.com
Table 1: Summary of Intermolecular Forces in this compound
| Interaction Type | Participating Moiety | Primary Role in Self-Assembly |
| Hydrogen Bonding | Phenolic -OH group | Directs the formation of ordered networks through specific donor-acceptor interactions. |
| Van der Waals Forces | C₁₈H₃₇ alkyl chain | Drives the aggregation and packing of the non-polar tails. |
| π-Stacking | Aromatic phenol ring | Contributes to the stabilization of stacked structures, favoring displaced geometries due to steric hindrance. |
Interactions with Organic and Polymeric Substrates
The amphiphilic nature of this compound—possessing both a hydrophilic head (phenol) and a hydrophobic tail (octadecyl chain)—governs its interactions with various substrates. This dual character allows it to act as an interfacial agent, modifying the properties of surfaces and mediating interactions between different phases.
When interacting with a polymeric substrate , the nature of the interaction depends on the polymer's chemical properties.
The polar phenolic head can form strong hydrogen bonds with polymers containing functional groups such as hydroxyls, carboxyls, or amines. mdpi.com This allows for strong adhesion to polar polymers.
The non-polar octadecyl tail can intertwine with and adsorb onto the surface of non-polar polymers (e.g., polyolefins) through extensive van der Waals interactions. nih.gov
This behavior is valuable in formulations like adhesives. For instance, related long-chain alkylphenols are used in die attach compositions where they can interact with both mineral surfaces and the polymer resin, acting as a coupling agent to improve adhesion. google.com The molecule can orient itself at the interface, with the polar head bonding to a hydrophilic substrate and the non-polar tail integrating into a hydrophobic polymer matrix. mdpi.com
With organic substrates , such as small organic molecules or in solution, this compound can form micelles or other aggregates. Its interactions are dictated by the polarity of the surrounding medium. In non-polar organic solvents, it may form reverse micelles where the polar phenolic heads cluster together, shielded from the solvent by the octadecyl tails.
Theoretical and Computational Approaches to Molecular Interactions
To gain a deeper, atomistic understanding of the complex interactions involving this compound, researchers employ theoretical and computational methods. These simulations provide insights that are often difficult to obtain through experimental means alone. nih.govnih.gov
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can elucidate the dynamics of self-assembly, the structure of aggregates, and the behavior at interfaces. By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom, revealing how intermolecular forces guide the formation of larger structures. mdpi.com
A typical MD simulation of this compound would involve defining the system (e.g., multiple phenol molecules in a solvent box), choosing a force field to describe the interatomic potentials, and running the simulation for a sufficient time to observe the desired phenomena. mdpi.com Such simulations can predict properties like the preferred packing arrangement in a monolayer, the dynamics of micelle formation, and the binding orientation on a polymer surface. nih.gov
Table 2: Illustrative Setup for a Molecular Dynamics (MD) Simulation of this compound Self-Assembly
| Parameter | Description | Example |
| System | A simulation box containing multiple this compound molecules and solvent molecules (e.g., water). | 100 this compound molecules, ~20,000 water molecules. |
| Force Field | A set of parameters describing the potential energy of the system. | CHARMM36 or GROMOS for the phenol; TIP3P model for water. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) to simulate a bulk system and avoid edge effects. | 3D periodic boundary conditions. |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) ensemble at 300 K and 1 bar. |
| Simulation Time | The duration of the simulation, which must be long enough to capture the process of interest. | 100-500 nanoseconds (ns). |
| Analysis | Radial distribution functions, order parameters, cluster analysis. | To characterize hydrogen bonding, molecular orientation, and aggregate size. |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical processes in large molecular systems. mpg.denih.gov This method combines the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger environment. nih.gov
For this compound, a QM/MM study would be ideal for investigating phenomena where electronic structure is key, such as the specifics of a hydrogen bond, a proton transfer event, or the precise nature of π-stacking. nih.gov In such a study, the phenolic ring and perhaps an interacting partner would be treated with a high-level QM method, while the long alkyl chain and the surrounding solvent or substrate would be described by a classical MM force field. mpg.denih.gov This partitioning allows for a detailed, accurate description of the electronic interactions in the reactive center without the immense computational cost of treating the entire system at the QM level. cecam.org
Table 3: Hypothetical QM/MM Partitioning for Studying Hydrogen Bonding in a this compound Dimer
| System Component | Region | Computational Method | Rationale |
| Two interacting Phenol Rings | QM Region | Density Functional Theory (DFT) | Accurately describes the electronic structure, charge distribution, and covalent/non-covalent interactions of the hydrogen bond. |
| Octadecyl Chains & Solvent | MM Region | Classical Force Field (e.g., CHARMM) | Efficiently models the steric and van der Waals effects of the bulky chains and the influence of the bulk environment. |
| Boundary | Link Atom Scheme | Covalent bond between the QM and MM regions is capped with a "link atom" (e.g., hydrogen). | Saturates the valency of the QM region where the covalent bond to the MM region was cut. nih.gov |
Compound Index
Applications in Polymer Science and Advanced Materials Chemistry
2-Octadecylphenol as a Monomer or Co-monomer in Polymeric Systems
This compound can serve as a monomeric or co-monomeric unit in various polymerization reactions, leading to polymers with tailored properties. The presence of the phenolic ring and the long aliphatic chain allows for its incorporation into different polymer backbones.
For instance, in the synthesis of phenolic resins, this compound can react with aldehydes like formaldehyde (B43269). chembroad.comchembroad.com The long octadecyl chain, being a bulky non-polar group, influences the resulting polymer's solubility and compatibility with other non-polar polymers and substances. This makes it a candidate for creating polymers used in lubrication and as viscosity modifiers.
In copolymerization, this compound can be introduced along with other monomers to modify the properties of the final polymer. For example, its incorporation into polyesters or polycarbonates could enhance hydrophobicity and improve processability. The synthesis of poly(octadecyl methacrylate) through the esterification of methacrylic acid with octadecyl alcohol followed by polymerization is a well-established process, indicating the feasibility of using long-chain alkyl phenols in similar monomer synthesis and polymerization routes. iosrjournals.org
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | Role of this compound | Potential Properties Imparted |
|---|---|---|
| Phenolic Resins | Monomer | Increased hydrophobicity, improved solubility in organic solvents, plasticization effect. |
| Polyesters | Co-monomer | Enhanced water resistance, modified thermal properties, improved flexibility. |
| Polycarbonates | Co-monomer | Increased impact strength, altered refractive index, better melt flow properties. |
| Methacrylates | Co-monomer precursor | Control over hydrophobicity, potential for self-assembly in solution. iosrjournals.org |
Chemical Modification of Polymers using this compound
Post-polymerization modification is a powerful strategy for tailoring the properties of existing polymers. ijpsm.comrsc.org this compound, with its reactive hydroxyl group, is an excellent candidate for grafting onto various polymer backbones. This "grafting to" approach involves attaching the pre-formed this compound molecule to a polymer chain that has reactive sites. nih.govyoutube.com
This modification can be used to alter the surface properties of materials, for example, by introducing a hydrophobic layer. Grafting this compound onto a hydrophilic polymer could create an amphiphilic material with applications in emulsification or as a compatibilizer in polymer blends. omu.edu.tr The long octadecyl chain can act as a solid lubricant when grafted onto the surface of a polymer, reducing friction and wear.
Techniques such as click chemistry or reactions involving the phenolic hydroxyl group can be employed for efficient grafting. nih.gov For example, polymers with electrophilic groups could readily react with the phenoxide form of this compound.
Formation and Structural Characteristics of Alkyl Phenolic Resins Incorporating this compound
Alkyl phenolic resins are a significant class of thermosetting polymers produced through the condensation reaction of alkylphenols with aldehydes, most commonly formaldehyde. chembroad.comforeverest.net When this compound is used as the alkylphenol monomer, the resulting resin possesses distinct structural features.
The synthesis can be catalyzed by either acids or bases, leading to two main types of resins: novolacs and resols. plenco.comwikipedia.org
Novolac Resins : Formed under acidic conditions with a molar excess of the phenol (B47542) component (formaldehyde-to-phenol ratio < 1). plenco.comminia.edu.eg The resulting structure is a series of phenolic units linked by methylene (B1212753) bridges, primarily at the ortho and para positions relative to the hydroxyl group. plenco.comwikipedia.org The octadecyl group at the ortho position will sterically hinder the formation of ortho-ortho linkages, potentially leading to a more linear polymer chain compared to resins from less substituted phenols. These are thermoplastic resins that require a curing agent, such as hexamethylenetetramine, to crosslink and form a rigid thermoset network. plenco.comminia.edu.eg
Resol Resins : Synthesized under basic catalysis with an excess of formaldehyde (formaldehyde-to-phenol ratio > 1). wikipedia.orgminia.edu.eg The structure contains hydroxymethyl groups that can self-condense upon heating to form a crosslinked network without the need for an external curing agent. minia.edu.eg The bulky octadecyl group in a this compound-based resol would influence the packing of the polymer chains and the final crosslink density.
The long, flexible octadecyl chains incorporated into the rigid phenolic backbone act as internal plasticizers, increasing the flexibility and impact strength of the cured resin. chembroad.com They also significantly increase the resin's hydrophobicity and solubility in non-polar organic solvents.
Table 2: Structural Comparison of Phenolic Resins
| Resin Type | Catalyst | Formaldehyde/Phenol Ratio | Key Structural Feature | Curing Mechanism |
|---|---|---|---|---|
| Novolac | Acid | < 1 | Methylene bridges, thermoplastic chain plenco.comminia.edu.eg | Requires curing agent (e.g., hexamethylenetetramine) plenco.com |
| Resol | Base | > 1 | Hydroxymethyl groups, thermosetting wikipedia.orgminia.edu.eg | Thermal self-curing minia.edu.eg |
Influence of this compound on Polymerization Processes and Polymer Architecture
The inclusion of this compound in a polymerization reaction can have a profound effect on both the process kinetics and the architecture of the resulting polymer.
Steric Hindrance : The bulky octadecyl group at the 2-position of the phenol ring introduces significant steric hindrance. This can slow down the rate of polymerization by impeding the approach of other monomers to the reactive sites on the phenolic ring. plenco.com
Chain Transfer : Phenolic compounds can sometimes act as chain transfer agents in radical polymerization. rubbernews.comsco-sakai-chem.com In this process, a growing polymer radical abstracts the hydrogen atom from the phenolic hydroxyl group, terminating the growth of that chain and creating a phenoxyl radical. This new radical may then initiate the growth of a new polymer chain. The use of a chain transfer agent is a common method for controlling the molecular weight of polymers and narrowing the molecular weight distribution. sco-sakai-chem.comarkema.com The efficiency of this compound as a chain transfer agent would depend on the specific polymerization conditions and the reactivity of the monomers involved.
Polymer Architecture : The steric bulk of the octadecyl group can influence the final polymer architecture. In the case of phenolic resins, it can limit the degree of branching and crosslinking, leading to a more flexible and less brittle material. plenco.com By controlling the amount of this compound in a copolymerization, it is possible to tune the degree of branching and, consequently, the mechanical and thermal properties of the polymer.
Integration into Functional Polymer Systems for Specific Chemical Roles
The bifunctional nature of this compound allows for its integration into functional polymer systems where it can play specific chemical roles.
Surface Modification : Polymers containing this compound can be used as coatings to create highly hydrophobic and oleophobic surfaces. Such surfaces are desirable for applications requiring water repellency, anti-fouling, or self-cleaning properties.
Antioxidant and Stabilizer : The phenolic moiety is known for its antioxidant properties. mdpi.comnih.gov When incorporated into a polymer chain or used as an additive, this compound can help to protect the material from degradation caused by oxidation, heat, or UV radiation. The long alkyl chain enhances its compatibility with the polymer matrix, reducing the likelihood of it leaching out over time compared to smaller antioxidant molecules.
Adhesion Promotion : Alkyl phenolic resins are widely used in adhesives, particularly for bonding rubber to other substrates. chembroad.comforeverest.net The long octadecyl chain in a this compound-based resin can improve wetting and penetration into non-polar substrates, thereby enhancing adhesive strength.
Rheology Modifiers : In solutions or melts, the long alkyl chains of polymers derived from this compound can undergo intermolecular associations, leading to an increase in viscosity. This property can be exploited in applications such as lubricating oils and hydraulic fluids.
Table 3: Functional Roles of this compound in Polymers
| Functional Role | Mechanism | Example Application |
|---|---|---|
| Surface Modifier | Long alkyl chain imparts hydrophobicity. | Water-repellent coatings, anti-graffiti surfaces. |
| Antioxidant | Phenolic group scavenges free radicals. mdpi.com | Stabilization of plastics and rubbers against degradation. nih.gov |
| Adhesion Promoter | Improved compatibility with non-polar substrates. | Tackifying resins for adhesives and rubber compounding. foreverest.net |
| Rheology Modifier | Intermolecular association of alkyl chains. | Viscosity index improvers in lubricating oils. |
Antioxidant Research: Mechanistic and Structure Activity Perspectives of 2 Octadecylphenol and Its Derivatives
Fundamental Mechanisms of Radical Scavenging and Antioxidant Action for Phenolic Compounds
Phenolic compounds exert their antioxidant effects primarily through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mdpi.comphyschemres.orgscirp.orgfrontiersin.orgresearchgate.net. In the HAT mechanism, the phenolic compound donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and forming a relatively stable phenoxyl radical mdpi.comphyschemres.orgscirp.orgfrontiersin.org. This phenoxyl radical is stabilized by resonance delocalization across the aromatic ring, which is a key factor in its reduced reactivity researchgate.net. The SET mechanism involves the transfer of an electron from the antioxidant to the radical, followed by a proton transfer mdpi.comphyschemres.orgscirp.orgfrontiersin.org. In some contexts, a Sequential Proton Loss Electron Transfer (SPLET) mechanism may also occur scirp.org. The presence of electron-donating substituents on the phenolic ring can increase electron density, potentially lowering the O-H bond dissociation energy (BDE) and thus enhancing the compound's ability to donate a hydrogen atom mdpi.com.
In Vitro Assays for Antioxidant Capacity Evaluation
The antioxidant capacity of compounds like 2-Octadecylphenol is commonly assessed using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays mdpi.comfrontiersin.orgui.ac.idmdpi.comnih.govnih.govresearchgate.netresearchgate.net.
DPPH Assay: This assay relies on the reduction of the stable DPPH radical, which exhibits a deep purple color. Antioxidants neutralize the radical, causing a color change from purple to yellow, which can be measured spectrophotometrically mdpi.comui.ac.idmdpi.comnih.gov. The mechanism can involve either HAT or SET mdpi.com.
ABTS Assay: This method utilizes the ABTS radical cation, which has a blue-green color. Antioxidants react with this radical, leading to a decrease in absorbance at a specific wavelength mdpi.comfrontiersin.orgmdpi.comnih.gov.
ORAC Assay: The ORAC assay quantifies the ability of an antioxidant to scavenge peroxyl radicals, which are typically generated from 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) mdpi.commdpi.comresearchgate.net. This assay is generally considered to be based on the HAT mechanism mdpi.comresearchgate.net.
It is important to note that the results obtained can vary depending on the assay used, as each assay probes different aspects of antioxidant activity and mechanisms researchgate.net. Generally, the antioxidant activity of phenolic compounds is often found to correlate with their total phenolic content ui.ac.idnih.gov.
Quantitative Structure-Activity Relationships (QSAR) in Antioxidant Chemistry
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its antioxidant activity scienceopen.comfrontiersin.orgnih.govnih.gov. These studies employ molecular descriptors, which can include electronic properties, steric factors, topological indices, and lipophilicity, to build predictive models scienceopen.comfrontiersin.orgnih.gov. Quantum chemical calculations are frequently used to derive key descriptors such as bond dissociation enthalpies (BDE) and ionization potentials, which are directly related to the mechanisms of radical scavenging scienceopen.comnih.gov. QSAR models can help in the rational design of novel phenolic antioxidants with enhanced efficacy by identifying critical structural features scienceopen.com. For phenolic compounds, the presence and number of hydroxyl groups, as well as lipophilicity, are commonly identified as significant descriptors in QSAR analyses frontiersin.org.
Role of Phenolic Structure and Alkyl Chain in Antioxidant Efficacy
The antioxidant efficacy of phenolic compounds like this compound is significantly influenced by its structural components: the phenolic ring with its hydroxyl group and the attached alkyl chain.
Phenolic Structure: The hydroxyl group directly attached to the aromatic ring is the primary site for hydrogen atom donation, making it indispensable for antioxidant activity researchgate.netmdpi.comui.ac.idresearchgate.netnih.gov. Generally, an increase in the number of hydroxyl groups on the phenolic structure correlates with enhanced antioxidant activity mdpi.comui.ac.idresearchgate.netnih.gov. Specific substitution patterns, such as the presence of ortho-dihydroxyl (catechol) moieties, are often associated with potent radical scavenging capabilities researchgate.netnih.gov. Furthermore, the conjugated π-electron system within the aromatic ring contributes to the stability of the resulting phenoxyl radical, thereby increasing antioxidant potency mdpi.com.
Computational Chemistry and Theoretical Studies of 2 Octadecylphenol
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
The electronic structure of a molecule governs its chemical behavior. For 2-Octadecylphenol, understanding the distribution of electrons is key to predicting its reactivity, polarity, and spectroscopic properties. Ab initio and Density Functional Theory (DFT) are the principal quantum mechanical methods used for this purpose.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally expensive, especially for a molecule as large as this compound. DFT, on the other hand, offers a balance between accuracy and computational cost by approximating the complex many-electron problem using the electron density. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G+(d,p), are commonly employed to model substituted phenols.
Key electronic properties derived from these calculations include the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and electronic excitation properties of the molecule. For this compound, the long, electron-donating octadecyl group is expected to influence the electron density of the aromatic ring, affecting the energies of these frontier orbitals.
Calculations would also yield an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.
Illustrative DFT Data for Phenolic Compounds
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | B3LYP/6-311++G(d,p) | -6.75 | -0.18 | 6.57 |
| 4-Methoxyphenol | B3LYP/6-311++G(d,p) | -6.21 | -0.15 | 6.06 |
| Note: This data is representative of typical computational outputs for phenolic systems and is intended for illustrative purposes. |
Conformational Analysis and Energy Landscapes
The collection of all possible conformations and their corresponding potential energies forms the potential energy surface (PES). Computational methods systematically explore this surface to locate energy minima, which correspond to stable or metastable conformers. For a molecule with many rotatable bonds like this compound, this search is complex. The analysis would involve rotating the dihedral angles along the C-C bonds of the alkyl chain to find the global minimum energy conformation—the most stable arrangement—as well as other low-energy local minima.
The results of such an analysis would reveal whether the long alkyl chain prefers to exist in an extended, linear form or a more compact, folded conformation, possibly interacting with the phenol ring. The energy difference between these conformers determines their relative populations at a given temperature.
Hypothetical Relative Energies of this compound Conformers
This table illustrates how the results of a conformational analysis might be presented, showing the relative stability of different hypothetical shapes of the molecule.
| Conformer Description | Key Dihedral Angles | Relative Energy (kcal/mol) |
| Extended Chain (Global Minimum) | All C-C-C-C ≈ 180° | 0.00 |
| Folded Chain (Gauche Kink) | One C-C-C-C ≈ 60° | +0.95 |
| Chain-Ring Interaction | Chain folds back towards ring | +2.50 |
| Note: These values are hypothetical and serve to illustrate the concept of a conformational energy landscape. |
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data and confirm molecular structures. DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy (IR): Theoretical frequency calculations can predict the vibrational modes of this compound. The output provides the frequencies of IR-active vibrations and their corresponding intensities. For this compound, key predicted peaks would include the characteristic O-H stretching of the hydroxyl group, C-O stretching, aromatic C=C and C-H stretching, and the prominent aliphatic C-H stretching modes from the long octadecyl chain. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). The calculation determines the magnetic shielding tensor for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in complex experimental spectra, especially for the numerous overlapping signals expected from the octadecyl chain in this compound.
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Phenol
This table demonstrates the accuracy of DFT in predicting the vibrational spectrum of the parent phenol molecule. A similar approach would be used for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3845 | 3657 |
| Aromatic C-H Stretch | 3230 | 3072 |
| C=C Ring Stretch | 1675 | 1609 |
| C-O Stretch | 1281 | 1258 |
| Note: Calculated frequencies are unscaled. Experimental data is for gas-phase phenol. |
In Silico Screening and Design of this compound Analogues
Computational methods enable the rapid design and evaluation of new molecules in silico (on a computer) before undertaking costly and time-consuming laboratory synthesis. For this compound, this could involve designing analogues to optimize a specific property, such as its efficacy as an antioxidant, surfactant, or other industrial chemical.
A common approach is to develop a Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity or physical properties. For a set of this compound analogues, one would first calculate a variety of molecular descriptors using computational methods. These descriptors can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and hydrophobicity (logP).
Statistical methods like multiple linear regression are then used to build a model that links these descriptors to the activity of interest. This validated model can then be used to predict the activity of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis. This approach is particularly valuable for systematically exploring how modifications—such as changing the length of the alkyl chain, altering its branching, or adding other substituents to the phenol ring—impact the molecule's function.
Advancements in Computational Methodologies for Alkylphenol Systems
The accuracy and predictive power of computational studies on alkylphenols like this compound are continually improving due to advancements in theoretical methods and computing power.
One of the most significant areas of development is in the refinement of DFT functionals. Newer functionals provide greater accuracy for calculating thermodynamic properties and reaction barriers. For phenolic compounds, accurately modeling properties like acidity (pKa) has been a focus, with studies showing that specific combinations of functionals (e.g., CAM-B3LYP) and solvation models can yield highly accurate predictions.
The inclusion of solvent effects is critical for modeling chemical systems accurately. Modern computational methods employ sophisticated continuum solvation models (like SMD or CPCM) that approximate the effect of a solvent without explicitly modeling every solvent molecule. For certain problems, particularly those involving specific hydrogen bonding, an explicit solvent model where a few solvent molecules are included directly in the quantum mechanical calculation can provide even greater accuracy.
Furthermore, the integration of DFT calculations with QSAR and machine learning techniques represents a powerful modern approach. By using high-quality quantum chemical descriptors to build more robust predictive models, researchers can better forecast the toxicity, environmental fate, and biological activity of substituted phenols and other complex molecules. Despite these advances, accurately sampling the vast conformational space of highly flexible molecules like this compound remains a significant computational challenge.
Advanced Analytical Methodologies for Research and Characterization of 2 Octadecylphenol
Hyphenated Chromatographic Techniques for Separation and Identification
Hyphenated chromatographic techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. These methods are indispensable for analyzing complex mixtures and confirming the identity of 2-Octadecylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS allows for its separation from other components in a sample based on its boiling point and polarity, followed by its identification through its unique mass spectrum. The process involves vaporizing the sample and separating the components on a GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) fragments provide a characteristic fingerprint for identification. While specific fragmentation patterns for this compound are not detailed in the provided search results, general principles of GC-MS for semivolatile organic compounds (SVOCs) highlight its utility in achieving high sensitivity and selectivity, especially when using triple quadrupole mass spectrometers in Selected Reaction Monitoring (SRM) mode shimadzu.comthermofisher.com. The use of a low polarity silarylene phase column is noted as effective for the analysis of phenols and chlorinated phenols thermofisher.com.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for analyzing compounds that may not be sufficiently volatile or thermally stable for GC-MS. For this compound, LC-MS offers separation based on polarity and subsequent detection and identification via mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in LC-MS bu.eduwikipedia.org. ESI is particularly effective for polar compounds, while APCI is suitable for a broader range of polar and nonpolar molecules bu.edu. Formic acid is often added to the mobile phase (e.g., acetonitrile (B52724)/water mixtures) to facilitate ionization by ensuring the analyte is more basic than the solvent, thereby enhancing sensitivity nih.govwaters.comnih.gov. LC-MS/MS, employing a triple quadrupole mass spectrometer, provides enhanced selectivity and sensitivity, enabling the detection of analytes at low levels nih.govjasco-global.com. For instance, a study on phenolic compounds utilized LC-MS with an ESI interface, employing a mobile phase of acetonitrile and 0.1% formic acid in water for optimal peak definition and resolution nih.gov.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is an increasingly valuable technique that combines the advantages of both GC and LC. SFC utilizes supercritical carbon dioxide, often mixed with organic modifiers like methanol (B129727) or acetonitrile, as the mobile phase uva.esshimadzu.com. This offers benefits such as faster analysis times due to lower viscosity and higher diffusivity compared to LC, reduced organic solvent consumption, and improved detection sensitivity, particularly when coupled with MS uva.esshimadzu.com. SFC-MS is well-suited for compounds with moderate polarity and volatility. Ionization sources commonly used in SFC-MS include ESI and APCI, similar to LC-MS uva.esamericanpharmaceuticalreview.com. The technique has demonstrated utility in analyzing complex mixtures, including those found in food analysis, by offering high selectivity and sensitivity uva.es.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structures, providing detailed information about the arrangement of atoms and their electronic environments.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the chemical shifts, multiplicity, and integration of signals, which are indicative of the types of protons and carbons present and their immediate surroundings emerypharma.comweebly.comlibretexts.org. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and confirming complex structures emerypharma.comweebly.comgrinnell.eduresearchgate.net.
¹H NMR: Detects signals from hydrogen nuclei, providing information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (multiplicity and coupling constants) emerypharma.comlibretexts.org. For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons of the phenol (B47542) ring and the numerous methylene (B1212753) and methyl protons of the long octadecyl chain.
¹³C NMR: Detects signals from carbon nuclei, providing information on the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons weebly.com. The ¹³C NMR spectrum of this compound would show distinct signals for the aromatic carbons and the aliphatic carbons of the octadecyl chain.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent through chemical bonds, thereby helping to piece together structural fragments emerypharma.comgrinnell.edu.
HSQC (Heteronuclear Single Quantum Correlation): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of specific proton signals to their corresponding carbon signals emerypharma.comgrinnell.edu.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei separated by two or three bonds, providing crucial information for connecting different structural fragments and confirming the position of substituents, such as the octadecyl chain on the phenol ring emerypharma.comgrinnell.edu.
The precise assignment of these signals is critical for confirming the structure of this compound. While specific NMR data for this compound are not detailed in the search results, the general principles and techniques are well-established for structural elucidation emerypharma.comweebly.comlibretexts.orggrinnell.eduresearchgate.netrsc.orgeurl-pesticides.eugoogle.comrsc.orgnih.govacs.org.
Environmental Chemistry and Degradation Pathways of 2 Octadecylphenol
Abiotic Transformation Processes
Abiotic transformation processes involve the breakdown of chemical compounds through non-biological mechanisms, primarily driven by physical and chemical factors such as light, water, and reactive species present in the environment.
Photo-degradation Mechanisms
Photodegradation, or photolysis, is a significant abiotic process where chemical bonds are broken by the absorption of light energy. Alkylphenols are susceptible to photodegradation, particularly through indirect mechanisms involving reactive species like hydroxyl radicals (*OH) service.gov.ukfao.org. Studies on nonylphenol (NP) indicate that it can undergo photochemical degradation in natural waters, with reported half-lives of approximately 10-15 hours under summer sunlight conditions researchgate.net. While direct photolysis of NP ethoxylates is considered less significant, the general susceptibility of alkylphenols to light-induced transformation is established researchgate.net. Advanced oxidation processes (AOPs), such as ozonation, which generate hydroxyl radicals, are effective in degrading alkylphenols researchgate.netnih.govnih.govsrce.hr. The reaction of octylphenol (B599344) (OP) and nonylphenol (NP) with ozone demonstrates that degradation occurs through both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals, with the latter becoming more significant at higher pH values nih.govnih.gov. The mechanisms involved in phenol (B47542) photodegradation using photocatalysts like titanium dioxide (TiO2), which generate hydroxyl radicals, also provide insight into the potential photochemical breakdown of alkylphenols researchgate.netmdpi.comnih.govnih.gov.
Hydrolytic Cleavage Pathways
Hydrolysis is a chemical reaction where a molecule is broken down by reaction with water. Generally, alkylphenols are not considered to be susceptible to hydrolysis under typical environmental conditions service.gov.uk. Their chemical structure, particularly the stable phenolic ring and the long alkyl chain, renders them relatively resistant to direct cleavage by water alone. While some polymers containing specific functional groups might undergo hydrolysis, alkylphenols themselves are not typically characterized by significant hydrolytic degradation pathways in aquatic environments service.gov.ukindustrialchemicals.gov.au.
Oxidative Degradation in Environmental Conditions
Oxidative degradation is a critical abiotic pathway for many organic compounds in the environment, involving reactions with oxidizing agents. In the atmosphere, alkylphenols are susceptible to indirect photolysis by hydroxyl radicals, which are potent oxidants service.gov.uk. In aquatic and soil environments, other oxidative species, such as ozone and reactive oxygen species (ROS) generated during advanced oxidation processes, can also contribute to the degradation of alkylphenols researchgate.netnih.govsrce.hrrsc.org. Studies have shown that ozonation is effective in removing alkylphenols, with degradation occurring via direct reaction with molecular ozone and indirect reactions involving hydroxyl radicals nih.govnih.govsrce.hr. The presence of the long octadecyl chain in 2-octadecylphenol suggests that oxidative attack could occur at the alkyl chain or on the phenolic ring, similar to other alkylphenols google.compatenthub.cn.
Biotic Degradation Mechanisms and Microbial Metabolism
Microbial degradation, or biodegradation, is a primary process by which organic contaminants are transformed and removed from the environment. Microorganisms, including bacteria and fungi, possess diverse metabolic capabilities to break down complex organic molecules, utilizing them as carbon and energy sources capes.gov.brresearchgate.netnih.govfrontiersin.orgnih.govnih.govresearchgate.net.
The biodegradation of alkylphenols (APs) has been extensively studied, particularly for nonylphenol (NP) and octylphenol (OP), due to their environmental persistence and endocrine-disrupting effects researchgate.netnih.gov. Bacteria, especially those belonging to the Sphingomonas genus and related taxa, are known to be efficient degraders of NP researchgate.netnih.gov. The degradation pathways typically involve initial steps such as aromatic ring hydroxylation and oxidation of the alkyl chain researchgate.netfrontiersin.org. For instance, the degradation of phenol, a simpler aromatic compound, by bacteria often proceeds via ortho- or meta-cleavage pathways, involving enzymes like phenol hydroxylase and catechol dioxygenases frontiersin.orgfrontiersin.orgnih.gov. While specific microbial degradation pathways for this compound have not been detailed in the reviewed literature, it is reasonable to infer that similar enzymatic processes would be involved, potentially with variations influenced by the long octadecyl chain. The efficiency of biodegradation is influenced by environmental factors such as the availability of oxygen, nutrients, temperature, and the presence of adapted microbial communities fao.orgresearchgate.netup.pt.
Characterization of Degradation Products and Byproducts
The degradation of alkylphenols and their precursors, alkylphenol ethoxylates (APEOs), results in the formation of various intermediate products and byproducts. The breakdown of APEOs typically involves the sequential removal of ethoxy groups, leading to shorter-chain APEOs, alkylphenol carboxylates (APECs), and ultimately alkylphenols (APs) such as NP and OP pan.plservice.gov.ukatamanchemicals.comresearchgate.net. These AP metabolites are often more persistent and toxic than the parent APEOs pan.plservice.gov.ukatamanchemicals.com.
In the case of phenol degradation, common intermediates identified include catechol, benzoquinone, and various hydroxylated aromatic compounds. These intermediates are further processed through metabolic pathways, eventually leading to mineralization into carbon dioxide and water researchgate.netfrontiersin.orgnih.gov. For other alkylphenols, oxidative or microbial degradation can lead to the formation of hydroxylated intermediates or products resulting from the oxidation of the alkyl chain. Specific degradation products for this compound have not been extensively characterized in the provided literature. However, based on general pathways for alkylphenols, potential degradation products could involve shorter-chain alkylphenols, hydroxylated derivatives of this compound, or products resulting from the cleavage of the octadecyl chain.
Research on Environmental Persistence and Chemical Mobility
Research indicates that alkylphenols, including this compound by association, exhibit moderate persistence in the environment panda.org. Their lipophilic nature, characterized by a high octanol-water partitioning coefficient (log Kow), leads to a strong affinity for organic matter in soil and sediments wur.nl. This property limits their mobility in aquatic systems, causing them to sorb onto particulate matter rather than remaining dissolved in the water column atamanchemicals.companda.orgwur.nl.
Consequently, alkylphenols tend to accumulate in sediments, particularly under anaerobic conditions, where degradation rates are significantly slower panda.org. The long alkyl chain of this compound would likely enhance its lipophilicity and adsorption to soil and sediment particles, further contributing to its persistence and reduced mobility. While aerobic degradation can occur, it is often slow, leading to prolonged presence in environmental compartments panda.org. For example, nonylphenol can persist in marine sediments with half-lives estimated up to 60 years atamanchemicals.com. The low water solubility and low volatility of alkylphenols also influence their environmental distribution and fate wur.nl.
Compound List
The following chemical compounds were mentioned in the context of this article:
this compound
Alkylphenols (APs)
Nonylphenol (NP)
Octylphenol (OP)
Alkylphenol ethoxylates (APEOs)
Alkylphenol carboxylates (APECs)
Catechol
Hydroxylated compounds
Phenol
4-Octylphenol
4-Nonylphenol
Future Research Directions and Emerging Paradigms in 2 Octadecylphenol Chemistry
Synergistic Approaches in Synthesis and Application
Future synthetic strategies for 2-Octadecylphenol and its derivatives will likely focus on synergistic approaches that combine multiple synthetic steps into more efficient, one-pot, or tandem reactions. This can lead to higher yields, reduced waste, and lower costs. Research into multicomponent reactions (MCRs) involving phenol (B47542), an octadecyl-containing reactant, and other building blocks could open up new avenues for creating diverse molecular architectures with unique functionalities. mdpi.com
Furthermore, the integration of synthesis and application is a growing trend. This involves designing synthetic routes that directly yield materials with desired properties, eliminating the need for extensive post-synthetic modifications. For instance, the synthesis of this compound derivatives could be directly coupled with polymerization or self-assembly processes to create functional materials in a single, streamlined process.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound. These powerful computational tools can accelerate the discovery and optimization of synthetic routes, predict the properties of novel derivatives, and aid in the design of new functional materials.
Predictive Models for Physicochemical Properties:
Machine learning models, such as deep neural networks (DNNs), can be trained on existing data for various phenols and alkylphenols to predict the properties of this compound and its derivatives with high accuracy. researchgate.netresearchgate.net This can significantly reduce the need for time-consuming and expensive experimental work. Properties that can be predicted include solubility, toxicity, and thermal stability. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of new this compound-based compounds. researchgate.net
| Machine Learning Model | Predicted Property for Alkylphenols | Potential Application for this compound |
| Deep Neural Network (DNN) | Cytotoxicity | Preliminary screening of potential biocidal agents. researchgate.net |
| Graph Neural Networks (GNNs) | Various physicochemical properties | Prediction of solubility, melting point, and other key properties for material design. |
| Support Vector Machine (SVM) | Modes of toxic action | Understanding the potential environmental impact of derivatives. uncst.go.ug |
| Random Forest | Toxicity endpoints | Guiding the synthesis of less hazardous compounds. nih.gov |
This table is illustrative and based on the application of machine learning to phenols in general. Specific models for this compound would need to be developed and validated.
Exploration of Novel Catalytic Roles and Methodologies
The long alkyl chain of this compound imparts unique steric and electronic properties that could be harnessed in novel catalytic applications. Future research will likely explore the use of this compound and its metal complexes as catalysts or co-catalysts in a variety of organic transformations.
Catalyst Design and Synthesis:
The synthesis of long-chain alkylphenols is often achieved through the alkylation of phenol using solid acid catalysts like zeolites. google.comrsc.orgresearchgate.net Future research will focus on developing more selective and efficient catalysts for the synthesis of this compound, minimizing the formation of isomers. The use of biocatalytic systems, such as engineered P450 monooxygenases, could also provide a green and highly selective route to functionalized alkylphenols. nih.gov
Illustrative Catalytic Conditions for Long-Chain Alkylphenol Synthesis:
| Catalyst | Reactants | Temperature (°C) | Pressure | Key Outcome | Reference |
| HZSM-12 Zeolite | Phenol, 1-Octanol | 200-250 | Not specified | Preferential para-alkylation and attachment at the 2-position of the alkyl chain. | google.com |
| Fe2O3·SO42- | Phenol, Long-chain alcohols | Varies with alkyl chain length | Atmospheric | High catalytic performance for alkylation. researchgate.net | |
| ZSM-5 Zeolite | Propylphenol | 365 | Not specified | Dealkylation to phenol and olefins. researchgate.net |
This data is for the synthesis of other long-chain alkylphenols and serves as a reference for potential synthetic routes to this compound.
The dealkylation of alkylphenols is another important reaction, and future work could explore the selective removal of the octadecyl group to regenerate phenol, contributing to a circular economy. google.com
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique molecular structure of this compound, with its hydrophilic phenolic head and a long hydrophobic alkyl tail, makes it an excellent building block for a wide range of advanced functional materials.
Polymers and Resins:
Long-chain alkylphenols are used in the production of phenolic resins and as precursors to detergents and surfactants. wikipedia.org Future research could focus on the development of novel polymers and resins incorporating this compound to create materials with enhanced thermal stability, hydrophobicity, and mechanical properties. These materials could find applications as coatings, adhesives, and high-performance composites. wikipedia.org The development of functional polymers through reactions like the Kabachnik–Fields reaction could also be explored to introduce new properties. mdpi.com
Self-Assembled Materials and Nanocomposites:
The amphiphilic nature of this compound makes it an ideal candidate for the formation of self-assembled structures such as micelles, vesicles, and liquid crystals. These structures could be used in drug delivery, as templates for the synthesis of nanomaterials, or in the creation of responsive materials. Furthermore, this compound could be incorporated into polymer matrices, such as those derived from lignin and polylactic acid (PLA), to create functional biocomposite materials with tailored properties. mdpi.com The interaction of the phenolic group with other materials can also be exploited to create novel composites. researchgate.net
Interdisciplinary Research at the Interface of Chemical Science and Engineering
The successful translation of research on this compound from the laboratory to industrial applications will require a highly interdisciplinary approach, bridging chemical science and chemical engineering.
Process Optimization and Scale-Up:
Materials Engineering and Application Development:
Collaboration between chemists and materials scientists will be essential for developing and characterizing new functional materials based on this compound. psu.edu This includes understanding the structure-property relationships of these materials and tailoring them for specific applications in areas such as sustainable energy, healthcare, and advanced manufacturing. stevens.edustevens.edu This interdisciplinary approach will be vital for unlocking the full potential of this compound and its derivatives. routledge.com
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 2-Octadecylphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of phenol with octadecyl halides under Friedel-Crafts conditions. Characterization requires HPLC or GC-MS for purity assessment, coupled with NMR (¹H/¹³C) and FTIR to confirm alkyl chain attachment and phenolic hydroxyl groups. For reproducibility, include detailed reaction parameters (temperature, catalyst ratios) and purity thresholds (>95%) in supplementary materials .
Q. How can researchers ensure reproducibility in environmental fate studies of this compound?
- Methodological Answer : Follow standardized protocols for abiotic degradation studies (e.g., hydrolysis under varying pH/temperature) and biotic degradation using microbial consortia. Document environmental matrices (soil/water ratios, microbial diversity) and analytical methods (e.g., LC-MS/MS for quantification). Cross-validate results with analogous alkylphenols (e.g., nonylphenol) to address data gaps .
Q. What chromatographic techniques are optimal for quantifying this compound in biological samples?
- Methodological Answer : Use reverse-phase HPLC with fluorescence detection (ex/em: 275/305 nm) or GC-MS after derivatization (e.g., silylation). Validate methods via spike-recovery experiments in relevant matrices (e.g., serum, tissue homogenates) and include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?
- Methodological Answer : Perform meta-analyses comparing study parameters (e.g., test species, exposure durations, endpoints like LC50). Use sensitivity analysis to identify critical variables (e.g., lipid content in organisms affecting bioaccumulation). Validate discrepancies through controlled microcosm experiments replicating conflicting conditions .
Q. What strategies are effective for modeling the environmental partitioning of this compound in heterogeneous ecosystems?
- Methodological Answer : Apply fugacity-based models (e.g., EQC Level III) incorporating log Kow (octanol-water partition coefficient) and biodegradation half-lives. Calibrate models with field data on sediment-water partitioning and bioaccumulation factors. Cross-reference with analogues like 4-tert-octylphenol to infer behavior in data-scarce scenarios .
Q. How can mechanistic toxicology studies elucidate the endocrine-disrupting effects of this compound?
- Methodological Answer : Employ in vitro receptor-binding assays (e.g., ERα/ERβ luciferase reporter systems) to quantify estrogenic potency. Combine with transcriptomic profiling (RNA-seq) in model organisms (e.g., zebrafish) to identify disrupted pathways (e.g., vitellogenin synthesis). Compare results with structural analogues to infer structure-activity relationships .
Q. What systematic review frameworks are robust for synthesizing fragmented data on this compound’s environmental persistence?
- Methodological Answer : Adopt PRISMA guidelines for literature screening, prioritizing peer-reviewed databases (PubMed, Web of Science) and gray literature. Use search terms like "this compound AND (degradation OR bioaccumulation)" and apply inclusion criteria (e.g., LC-MS/MS validation). Exclude studies lacking QA/QC documentation .
Guidance for Data Analysis and Reporting
Q. How should researchers address variability in degradation kinetics across different environmental matrices?
- Methodological Answer : Conduct ANOVA or mixed-effects models to assess matrix-specific degradation rates. Report confidence intervals and use principal component analysis (PCA) to cluster matrices by influential factors (e.g., organic carbon content, microbial activity). Include raw data in supplementary materials for transparency .
Q. What ethical and technical considerations apply to in vivo studies of this compound toxicity?
- Methodological Answer : Adhere to ARRIVE guidelines for animal research, justifying sample sizes via power analysis. Use non-invasive endpoints (e.g., biomarker assays in blood) where possible. For human cell lines, obtain IRB approval and disclose conflicts of interest. Reference ethical frameworks like the FINER criteria (Feasible, Novel, Ethical, Relevant) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
